(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine
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Overview
Description
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a Cbz (carbobenzyloxy) protecting group on the amino group. These protecting groups are commonly used in organic synthesis to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Groups: The amino groups are protected using Boc and Cbz protecting groups. This is usually achieved through reactions with Boc anhydride and Cbz chloride, respectively.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the protecting groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield deprotected amines.
Scientific Research Applications
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may serve as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine depends on its specific application
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine can be compared with other pyrrolidine derivatives that have different protecting groups or functional groups.
- Examples include (2S,4S)-2-(Aminomethyl)-1-Boc-4-(Fmoc-amino)pyrrolidine and (2S,4S)-2-(Aminomethyl)-1-Boc-4-(Alloc-amino)pyrrolidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of protecting groups, which can influence its reactivity and suitability for certain synthetic applications.
Properties
Molecular Formula |
C18H27N3O4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)10-19)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
WXWQALGLDMETQY-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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